molecular formula C15H21NS B275762 N-(2-adamantyl)-N-(3-thienylmethyl)amine

N-(2-adamantyl)-N-(3-thienylmethyl)amine

Cat. No.: B275762
M. Wt: 247.4 g/mol
InChI Key: HTFPGZKZRZVFKR-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-N-(3-thienylmethyl)amine is a secondary amine featuring two distinct substituents: a rigid 2-adamantyl group and a 3-thienylmethyl moiety. The adamantyl group, a bicyclic hydrocarbon, confers high lipophilicity and metabolic stability, while the thienylmethyl group introduces aromaticity and sulfur-based electronic effects. This compound is part of a broader class of adamantane derivatives studied for their neuroprotective, adaptogenic, and psychotropic properties .

Properties

Molecular Formula

C15H21NS

Molecular Weight

247.4 g/mol

IUPAC Name

N-(thiophen-3-ylmethyl)adamantan-2-amine

InChI

InChI=1S/C15H21NS/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11/h1-2,9,11-16H,3-8H2

InChI Key

HTFPGZKZRZVFKR-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC4=CSC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CSC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical properties of N-(2-adamantyl)-N-(3-thienylmethyl)amine with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties (Boiling Point, Solubility)
This compound C₁₅H₂₁NS 247.40 g/mol 2-Adamantyl, 3-thienylmethyl High lipophilicity (estimated logP ~4.2)
Ladasten (N-(2-adamantyl)-N-(p-bromophenyl)amine) C₁₆H₂₀BrN 330.25 g/mol 2-Adamantyl, p-bromophenyl MP: Not reported; Low toxicity
Bromantane (N-(2-adamantyl)-N-(p-bromophenyl)amine) C₁₆H₂₀BrN 330.25 g/mol 2-Adamantyl, p-bromophenyl Boiling point: >300°C; Enhances physical endurance
N-(3-thienylmethyl)pyridin-2-amine C₁₀H₁₀N₂S 190.26 g/mol Pyridin-2-yl, 3-thienylmethyl BP: 330.5°C; Density: 1.249 g/cm³
2-(3,4-Dimethoxyphenyl)-N-(3-thienylmethyl)ethanamine C₁₅H₁₉NO₂S 277.38 g/mol 3,4-Dimethoxyphenyl, thienylmethyl Solubility: Moderate in polar solvents

Key Observations :

  • The sulfur atom in the thienyl group may contribute to unique electronic interactions (e.g., hydrogen bonding or π-stacking) absent in bromophenyl derivatives like Ladasten .
Neuroprotective and Adaptogenic Effects
  • Ladasten (Bromantane): Modulates catecholamine biosynthesis (dopamine, norepinephrine) in the hippocampus and striatum, enhancing stress resistance and operant performance in animal models .
  • The thienyl group may alter receptor binding kinetics compared to bromophenyl analogs due to differences in aromatic electron density .

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